molecular formula C17H14F2N2OS2 B2772662 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034566-02-2

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2772662
CAS No.: 2034566-02-2
M. Wt: 364.43
InChI Key: GTUCLRDXSDSQIH-UHFFFAOYSA-N
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Description

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea is a complex organic compound, distinguished by its unique structure combining elements of bithiophene and difluorophenyl groups

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS2/c18-13-2-1-3-14(19)16(13)21-17(22)20-8-6-12-4-5-15(24-12)11-7-9-23-10-11/h1-5,7,9-10H,6,8H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUCLRDXSDSQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCCC2=CC=C(S2)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea involves multiple steps. Typically, the process begins with the synthesis of the [2,3'-Bithiophen]-5-yl intermediate, which is then linked to an ethyl chain. This intermediate is reacted with 2,6-difluoroaniline under specific conditions to form the final urea derivative. Key reagents often include catalysts and solvents suitable for each reaction step, often involving specific temperatures and pressures to optimize yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves scaling up laboratory methods while ensuring consistency and efficiency. This often requires the use of advanced reactors and control systems to maintain optimal reaction conditions, as well as purification techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea undergoes several types of chemical reactions:

  • Oxidation: : This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

  • Reduction: : Under reductive conditions, the compound can be converted into different reduced forms.

  • Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, often influenced by the presence of the difluorophenyl group.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea has diverse applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Potential for studying interactions with biological molecules due to its unique structure.

  • Medicine: : Investigated for potential therapeutic applications, particularly in targeting specific enzymes or receptors.

  • Industry: : Used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action for this compound depends on its application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, by binding to active sites and modulating their activity. The pathways involved often include signal transduction cascades or metabolic pathways, leading to desired therapeutic or biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea stands out due to its unique combination of bithiophene and difluorophenyl groups. This structure provides distinct chemical and physical properties that may enhance its effectiveness in specific applications.

  • Similar Compounds

    • 1-(2-Thienyl)ethyl-3-phenylurea: : Lacks the difluorophenyl group, potentially resulting in different reactivity and applications.

    • 3-(2,6-Difluorophenyl)-1-phenylurea: : Missing the bithiophene component, which could impact its interaction with other molecules.

This compound's specific structure grants it unique properties that are being explored for various innovative applications.

Biological Activity

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(2,6-difluorophenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bithiophene moiety and a difluorophenyl group, which may contribute to its unique properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields such as medicine and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is C20H18F2N2OC_{20}H_{18}F_2N_2O, with a molecular weight of approximately 366.37 g/mol. The structure includes:

  • A bithiophene unit known for its electronic properties.
  • A difluorophenyl group that may enhance biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Bithiophene Moiety : This can be achieved through cross-coupling reactions starting from thiophene derivatives.
  • Attachment of the Difluorophenyl Group : This step involves nucleophilic substitutions or electrophilic aromatic substitutions.
  • Urea Formation : The final product is synthesized through the reaction of the bithiophene derivative with isocyanates or carbamates.

Antimicrobial Activity

Research indicates that compounds with similar structures demonstrate significant antimicrobial activity . For example, derivatives containing thiourea and bithiophene moieties have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

CompoundTarget OrganismMIC (µg/mL)Reference
Thiourea DerivativeE. coli40
Bithiophene DerivativeS. aureus31.25

Anticancer Activity

The compound has potential anticancer properties , particularly against various cancer cell lines. Studies on similar thiourea derivatives have reported IC50 values ranging from 7 to 20 µM against pancreatic and breast cancer cells, indicating promising therapeutic potential .

Cell LineIC50 (µM)Reference
Pancreatic Cancer10
Breast Cancer14

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and bacterial metabolism.
  • Disruption of Cellular Signaling : The presence of the bithiophene moiety may facilitate interactions with cellular targets, altering signaling pathways associated with cell growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiourea derivatives including those with bithiophene structures against clinical isolates, demonstrating significant inhibition comparable to standard antibiotics .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines treated with bithiophene-containing ureas revealed reduced cell viability and induced apoptosis, suggesting a targeted approach in cancer therapy .

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